

# LY2452473: A Prostate-Sparing Anabolic Agent A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) **LY2452473** (also known as OPK-88004) with alternative androgenic therapies, focusing on its prostate-sparing effects. The information is supported by experimental data from clinical trials to aid in research and development decisions.

## **Executive Summary**

**LY2452473** is a non-steroidal SARM designed to provide the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects on the prostate.[1] Clinical data suggests that **LY2452473** is effective in increasing lean body mass without adversely affecting the prostate, as evidenced by stable prostate-specific antigen (PSA) levels. This contrasts with traditional Testosterone Replacement Therapy (TRT), which can be associated with an increase in PSA and concerns about prostate health. Another SARM, Enobosarm (GTx-024), also demonstrates a similar tissue-selective profile with a favorable prostate safety profile.

### **Comparative Data on Prostate Effects**

The following table summarizes the quantitative data on the prostate-sparing effects of **LY2452473** compared to Testosterone Replacement Therapy and Enobosarm.



| Compoun<br>d                             | Clinical<br>Trial             | Patient<br>Population                                                             | Dosage(s)                                  | Change in<br>Prostate-<br>Specific<br>Antigen<br>(PSA)                                                                       | Incidence<br>of<br>Prostate<br>Cancer                                                                          | Other Prostate- Related Observations                                                                                                   |
|------------------------------------------|-------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| LY2452473<br>(OPK-<br>88004)             | Phase II<br>(NCT0249<br>9497) | Men post-<br>radical<br>prostatecto<br>my for low-<br>grade<br>prostate<br>cancer | 1mg, 5mg,<br>15mg daily<br>for 12<br>weeks | No<br>participant<br>experience<br>d PSA<br>recurrence.                                                                      | Not<br>reported<br>(study in<br>patients<br>with a<br>history of<br>prostate<br>cancer).                       | The study concluded that administrati on of OPK-88004 was safe and not associated with PSA recurrence.                                 |
| LY2452473                                | Phase I<br>(NCT0127<br>5157)  | Healthy<br>male<br>volunteers                                                     | Up to<br>75mg                              | No<br>significant<br>effects on<br>PSA levels.<br>[2]                                                                        | Not<br>applicable.                                                                                             | -                                                                                                                                      |
| Testostero ne Replaceme nt Therapy (TRT) | TRAVERS<br>E Study            | Men with hypogonad ism and cardiovasc ular disease or increased risk              | Transderm<br>al<br>testosteron<br>e gel    | Greater increase in PSA levels than placebo (estimated between- group difference of 0.11 ng/mL at 3 months and 0.15 ng/mL at | The incidence of prostate cancer was not significantly different between the testosteron e and placebo groups. | No significant difference in acute urinary retention, invasive prostate procedures , or new pharmacol ogic treatment for lower urinary |



|                        |                                |                                                              |                              | 12<br>months).[3]                                                                            |                  | tract symptoms compared to placebo. [3]                                                                 |
|------------------------|--------------------------------|--------------------------------------------------------------|------------------------------|----------------------------------------------------------------------------------------------|------------------|---------------------------------------------------------------------------------------------------------|
| Enobosarm<br>(GTx-024) | Phase II                       | Healthy<br>elderly<br>men and<br>postmenop<br>ausal<br>women | 3mg daily<br>for 12<br>weeks | The study highlighted sparing of androgenic tissue related to prostate effects in men.[4][5] | Not<br>reported. | Preclinical studies in rats showed a reduction in prostate size at doses that increased muscle mass.[4] |
| Enobosarm              | Phase 2b<br>(QUALITY<br>Study) | Patients with obesity receiving a GLP-1 receptor agonist     | 3mg and<br>6mg daily         | No adverse events of increases in prostate-specific antigen in men were reported.  [6]       | Not<br>reported. | -                                                                                                       |

## **Anabolic Effects: A Key Benefit**

While demonstrating a favorable prostate safety profile, **LY2452473** has shown significant anabolic effects.



| Compound                 | Clinical Trial                | Patient<br>Population                                     | Dosage(s)                               | Change in<br>Lean Body<br>Mass                                                                    | Change in<br>Fat Mass                                                    |
|--------------------------|-------------------------------|-----------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| LY2452473<br>(OPK-88004) | Phase II<br>(NCT024994<br>97) | Men post-<br>radical<br>prostatectom<br>y                 | 1mg, 5mg,<br>15mg daily<br>for 12 weeks | Dose-related increase in whole-body and appendicular lean mass.                                   | Significantly greater decrease in percent body fat than placebo.         |
| Enobosarm<br>(GTx-024)   | Phase II                      | Healthy<br>elderly men<br>and<br>postmenopau<br>sal women | 3mg daily for<br>12 weeks               | Statistically significant increase in total lean body mass (average of 1.3 kg ± 0.3 vs. placebo). | Statistically significant decrease in total fat mass at the 3mg dose.[4] |

## Experimental Protocols LY2452473 (OPK-88004) Phase II Trial (NCT02499497)

- Objective: To evaluate the safety and efficacy of OPK-88004 in symptomatic, testosteronedeficient men who had undergone radical prostatectomy for low-grade, organ-confined prostate cancer.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center trial.
- Participants: 114 men aged 19 years or older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, with undetectable PSA levels for at least two years post-surgery and symptoms of testosterone deficiency.[7]
- Intervention: Participants were randomized to receive placebo, or 1mg, 5mg, or 15mg of OPK-88004 orally once daily for 12 weeks.[7]



- Primary Outcome Measures: The primary outcome was the change in sexual activity score.
   [7]
- Secondary Outcome Measures: Included changes in body composition (lean and fat mass)
  measured by dual-energy X-ray absorptiometry (DXA), muscle strength, physical function,
  and safety, including PSA monitoring.[7]

#### **Testosterone Replacement Therapy (TRAVERSE) Study**

- Objective: To evaluate the cardiovascular safety of testosterone replacement therapy in men with hypogonadism. A secondary objective was to assess prostate safety.
- Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.
- Participants: 5,246 men aged 45 to 80 years with pre-existing or a high risk of cardiovascular disease and at least one symptom of hypogonadism.
- Intervention: Participants were randomized to receive a 1.62% transdermal testosterone gel or a placebo gel daily.
- Prostate Safety Assessment: Prostate-related adverse events, including prostate cancer, were monitored. PSA levels were measured at baseline and at 6, 12, 24, and 36 months.

#### **Enobosarm (GTx-024) Phase II Trial**

- Objective: To evaluate the effect of GTx-024 on total lean body mass and physical function in healthy elderly men and postmenopausal women.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[4][5]
- Participants: 120 healthy elderly men (over 60 years) and postmenopausal women.[4][5]
- Intervention: Participants were randomized to receive placebo, or 0.1mg, 0.3mg, 1mg, or 3mg of GTx-024 orally once daily for 12 weeks.
- Primary Outcome Measures: Change in total lean body mass measured by DXA.
- Secondary Outcome Measures: Included physical function, body weight, and safety.



Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway

The diagram below illustrates the differential effects of Testosterone, **LY2452473**, and Enobosarm on the androgen receptor (AR) in prostate tissue versus muscle and bone tissue.



Click to download full resolution via product page

Caption: Differential Androgen Receptor Signaling

### **Experimental Workflow for a Typical SARM Clinical Trial**

The following diagram outlines a typical workflow for a clinical trial evaluating a SARM like LY2452473.



#### Clinical Trial Workflow for a SARM

#### Screening & Enrollment



Click to download full resolution via product page

Caption: SARM Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. Prostate Safety Events During Testosterone Replacement Therapy in Men With Hypogonadism: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marketbeat.com [marketbeat.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [LY2452473: A Prostate-Sparing Anabolic Agent A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675633#confirming-ly2452473-s-prostate-sparing-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com